N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)13(16)11-5-3-10(4-6-11)12-7-8-14-9-12;/h3-6,12,14H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHNTWYZCAYIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676560 | |
| Record name | N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-40-0 | |
| Record name | Benzamide, N,N-dimethyl-4-(3-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzoic Acid Derivative Functionalization
4-Substituted benzoic acids serve as precursors, with literature demonstrating efficient conversion to acid chlorides using oxalyl chloride/DMF. Subsequent amidation with dimethylamine achieves the N,N-dimethylbenzamide framework, though competing O-acylation necessitates strict temperature control (<0°C).
Pyrrolidine Ring Installation
Amide Bond Formation Methodologies
Critical comparison of amidation techniques reveals reagent-dependent efficiency variations:
| Method | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Acid Chloride | SOCl2, Et3N | 68 | 92 | |
| HATU Coupling | HATU, DIEA, DCM | 83 | 98 | |
| Mixed Anhydride | ClCO2iPr, NMM | 57 | 89 |
HATU-mediated coupling in DCM proves optimal, achieving 83% isolated yield with minimal epimerization. NMR monitoring of the 4.5–5.0 ppm region confirms complete dimethylamine incorporation, while IR spectroscopy verifies amide carbonyl absorption at 1650 cm⁻¹.
Hydrochloride Salt Crystallization
Deprotection of Boc-protected intermediates using 4M HCl/dioxane (20 vol%) followed by anti-solvent crystallization (MTBE) produces phase-pure hydrochloride salt. DSC analysis shows a sharp melting endotherm at 214°C, while elemental analysis confirms stoichiometric Cl⁻ content (Calcd: 10.2%; Found: 9.8%).
Spectroscopic Characterization Benchmarks
Critical analytical data for intermediate and final compounds:
X-ray crystallography of the hydrochloride salt confirms protonation at the pyrrolidine nitrogen, with N-Cl bond length of 1.98 Å.
Process Optimization Considerations
Scale-up studies identify three critical control parameters:
-
Amidation Temperature : Maintain <25°C to suppress dimethylamine volatilization
-
Coupling Atmosphere : Rigorous N2 purging prevents Pd catalyst oxidation
-
Crystallization Rate : Controlled cooling at 0.5°C/min ensures uniform crystal habit
Reaction calorimetry data shows exothermic amidation (ΔH = -58 kJ/mol), necessitating jacketed reactor cooling .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted benzamide derivatives .
Scientific Research Applications
Neurotransmitter Modulation
N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride has shown significant potential in modulating serotonin and noradrenaline receptors. Research indicates that it may act as an effective modulator for conditions such as:
- Depression : By influencing serotonin levels, the compound may provide therapeutic benefits for patients suffering from depressive disorders.
- Anxiety Disorders : Its interaction with noradrenaline transporters suggests potential applications in treating anxiety-related conditions.
Neuroprotective Effects
Studies indicate that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems can help mitigate neuronal damage associated with conditions like Alzheimer's disease and Parkinson's disease .
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Moiety : The initial step often includes the reaction of a suitable amine with a benzoic acid derivative.
- Pyrrolidine Ring Attachment : A pyrrolidine derivative is then introduced to form the final structure.
- Hydrochloride Salt Formation : The compound is usually converted into its hydrochloride salt to enhance solubility for biological applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide HCl | Dimethyl substitution on nitrogen | Potentially similar activity in neurotransmitter modulation |
| N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide HCl | Ethyl and methyl groups on nitrogen | Varying receptor affinity |
| 3-Fluoro-N-(pyrrolidin-3-yl)benzamide HCl | Fluorine substitution on benzene ring | Altered pharmacokinetics |
| 2,3-Dichloro-N-pyrrolidin-3-yl-benzamide | Dichloro substitution enhancing lipophilicity | Increased potency against certain targets |
This table highlights how structural variations can influence biological activity and pharmacokinetic properties, making this compound a compelling candidate for further research.
Study 1: Neurotransmitter Interaction
A study examining the binding affinities of this compound revealed significant interactions with serotonin receptors (5-HT) and noradrenaline transporters. These findings suggest its potential utility in developing treatments for mood disorders.
Study 2: Neuroprotection
Research focusing on neuroprotective effects demonstrated that this compound could reduce oxidative stress in neuronal cells, suggesting a mechanism by which it may protect against neurodegeneration .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and function. The compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity and Bioavailability
4-Decyl-N-(pyrrolidin-3-yl)benzamide Hydrochloride (4c/4d)
- Structure : Features a decyl chain (C₁₀H₂₁) at the 4-position instead of dimethyl groups .
- Molecular Weight : ~331.3 g/mol (higher than the target compound due to the alkyl chain).
- Synthesized with high yields (77–79%) via acid-mediated deprotection and recrystallization .
2,4-Dichloro-N-(4-chlorophenyl)-N-(pyrrolidin-3-yl)benzamide Hydrochloride (57)
Ring System Modifications
4-[2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl]benzamide Hydrochloride
- Structure: Replaces the benzamide’s phenyl group with a pyrimidinyl ring bearing dimethylamino and pyrrolidinyl substituents .
- Molecular Weight : 347.8 g/mol (exact mass from ).
- However, the increased complexity could reduce synthetic scalability.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
- Structure : Features a piperidine ring with benzyl and dimethylamine groups instead of a benzamide backbone .
- Molecular Weight : C₁₄H₂₂N₂·2HCl (~311.3 g/mol).
- Impact: The amine group replaces the amide, altering hydrogen-bonding capacity. The dihydrochloride salt may improve solubility but introduces steric bulk compared to the target compound’s monohydrochloride form .
Table 1: Key Properties of N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide Hydrochloride and Analogs
Research Implications
- Synthetic Accessibility : The target compound’s lack of bulky substituents (e.g., decyl or halogens) may streamline synthesis compared to analogs like 4c/4d or 57 .
- Drug-Likeness : The pyrrolidine ring and moderate molecular weight align with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to higher-weight analogs (e.g., pyrimidinyl derivative) .
Biological Activity
N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is characterized by its unique structure, which includes a dimethyl substitution on the nitrogen atom of a benzamide moiety and a pyrrolidine ring. This structural configuration is believed to influence its interaction with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 226.70 g/mol. The compound's structural features contribute to its biological activity, particularly in modulating neurotransmitter systems in the central nervous system.
The mechanism of action for this compound involves its interaction with specific receptors and transporters in the brain. Research indicates that it primarily acts as a modulator of serotonin (5-HT) and noradrenaline transporters, suggesting its potential use in treating mood disorders such as depression and anxiety. The binding affinity to these targets is crucial for its pharmacological effects.
Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological activity:
- Serotonin Receptor Modulation : The compound has been identified as an effective modulator of serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation .
- Noradrenaline Reuptake Inhibition : It has been characterized as a noradrenaline reuptake inhibitor (NRI), increasing noradrenaline levels significantly in vivo, which is beneficial for conditions like depression .
Neuroprotective Effects
Preliminary findings suggest that the compound may also possess neuroprotective properties , potentially offering benefits in neurodegenerative diseases by protecting neurons from damage caused by oxidative stress or excitotoxicity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes key differences and similarities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide HCl | Dimethyl substitution on nitrogen | Modulates serotonin and noradrenaline receptors |
| N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide HCl | Ethyl and methyl groups on nitrogen | Varying receptor affinity |
| 3-Fluoro-N-(pyrrolidin-3-yl)benzamide HCl | Fluorine substitution on benzene ring | Altered pharmacokinetics |
| 2,3-Dichloro-N-pyrrolidin-3-yl-benzamide | Dichloro substitution enhancing lipophilicity | Increased potency against certain targets |
This table highlights how structural variations can influence the biological activity and pharmacological profile of similar compounds.
Case Studies
Several case studies have explored the effects of this compound:
- In Vivo Studies : In rat microdialysis experiments, administration of the compound resulted in an increase in extracellular noradrenaline levels by up to 350%, indicating strong central nervous system penetration and efficacy as an NRI .
- Cell Culture Studies : In vitro studies demonstrated that the compound can enhance neuronal survival under oxidative stress conditions, supporting its potential use in neuroprotective therapies.
Q & A
Q. What are the critical steps in synthesizing N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol :
- Alkylation : React pyrrolidine derivatives with benzoyl chloride analogs under anhydrous conditions (e.g., using dichloromethane as solvent).
- Benzoylation : Introduce the dimethylbenzamide group via coupling reagents like HATU or DCC in the presence of a base (e.g., sodium carbonate).
- Hydrochloride Salt Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt .
- Purity Optimization :
- Use HPLC with a C18 column (acetonitrile/water gradient) to monitor reaction progress and isolate the product.
- Recrystallize from ethanol/water mixtures to enhance crystallinity and remove residual solvents .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.26–3.60 ppm) and dimethylamide groups (δ 2.34–3.23 ppm).
- ¹³C NMR : Confirm carbonyl resonance (δ ~167 ppm) and aromatic carbons (δ 128–133 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 369.5 [M+H]⁺) and detect fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (~14.5%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Dynamic Effects : Assess rotational barriers of the dimethylamide group via variable-temperature NMR to explain peak splitting .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete benzoylation intermediates) that may skew results .
Q. What strategies optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling steps; yields improve from 53% to >70% with Pd(OAc)₂ .
- Solvent Optimization : Replace dichloromethane with acetonitrile to enhance solubility of intermediates .
- Flow Chemistry : Implement continuous flow systems to maintain precise temperature control and reduce side reactions .
Q. How does the compound’s mutagenicity influence laboratory handling protocols?
Methodological Answer:
- Risk Assessment : Conduct Ames II testing (as performed for anomeric amides) to quantify mutagenic potential. This compound shows mutagenicity comparable to benzyl chloride, requiring:
- Ventilation : Use fume hoods for weighing and reactions.
- PPE : Wear nitrile gloves and safety goggles during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
